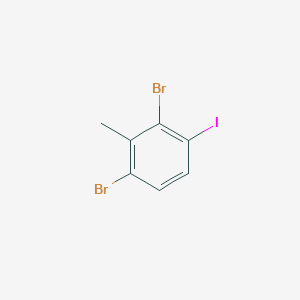
4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid is a complex organic compound with the molecular formula C18H13ClN2O5S and a molecular weight of 404.82 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a naphthalene ring, which is further connected to a ureido group and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid involves multiple steps, typically starting with the chlorosulfonation of naphthalene. The chlorosulfonyl group is introduced to the naphthalene ring under controlled conditions, often using chlorosulfonic acid as the reagent. This intermediate is then reacted with an isocyanate to form the ureido linkage. Finally, the benzoic acid moiety is introduced through a coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzoic acid can be compared with other similar compounds, such as:
4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a benzoic acid moiety.
4-(3-(5-(Chlorosulfonyl)naphthalen-1-yl)ureido)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
Propriétés
Formule moléculaire |
C18H13ClN2O5S |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
4-[(5-chlorosulfonylnaphthalen-1-yl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C18H13ClN2O5S/c19-27(25,26)16-6-2-3-13-14(16)4-1-5-15(13)21-18(24)20-12-9-7-11(8-10-12)17(22)23/h1-10H,(H,22,23)(H2,20,21,24) |
Clé InChI |
YWUMJQWOQWFFDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC(=O)NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)





![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)





